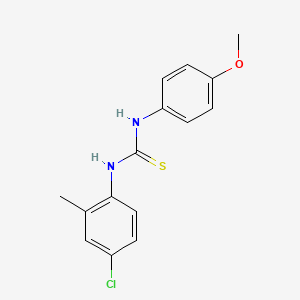![molecular formula C18H19ClN2O3 B5753562 N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in scientific research due to its unique mechanism of action and therapeutic potential.
Mécanisme D'action
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Celecoxib has also been shown to reduce the risk of developing colorectal cancer in patients with familial adenomatous polyposis. However, Celecoxib has been associated with an increased risk of cardiovascular events, including heart attack and stroke, in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib is a widely used tool in scientific research due to its unique mechanism of action and therapeutic potential. Celecoxib is easily synthesized and can be administered orally or intravenously. However, Celecoxib has limitations in terms of its potential side effects, including cardiovascular events, and its specificity for the COX-2 enzyme.
Orientations Futures
There are many potential future directions for research involving Celecoxib. One area of research is the development of more selective COX-2 inhibitors with fewer side effects. Another area of research is the development of combination therapies involving Celecoxib and other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the mechanisms of action of Celecoxib in various disease states and to identify new therapeutic applications for this drug.
Méthodes De Synthèse
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, followed by acetylation and amidation. Another method involves the reaction of 4-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, followed by acetylation and amidation.
Applications De Recherche Scientifique
Celecoxib has been extensively studied in scientific research due to its potential therapeutic applications. In cancer research, Celecoxib has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In Alzheimer's disease research, Celecoxib has been shown to reduce inflammation and improve cognitive function. In cardiovascular disease research, Celecoxib has been shown to reduce inflammation and improve endothelial function.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(22)20-14-5-4-6-15(11-14)21-17(23)18(2,3)24-16-9-7-13(19)8-10-16/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAVEWIYVBPNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
![2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5753508.png)
![2-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753519.png)
![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5753528.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)


